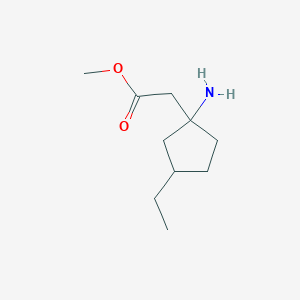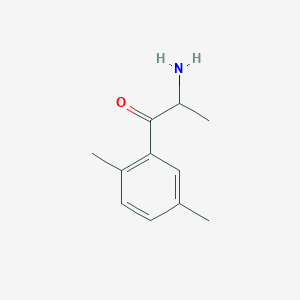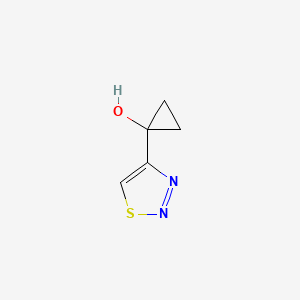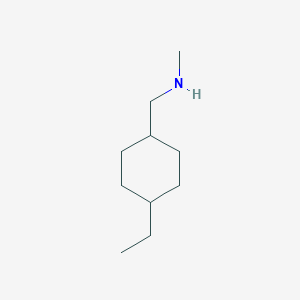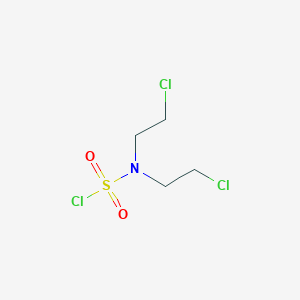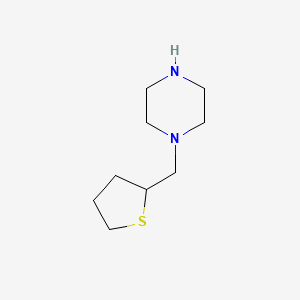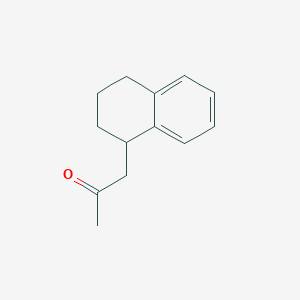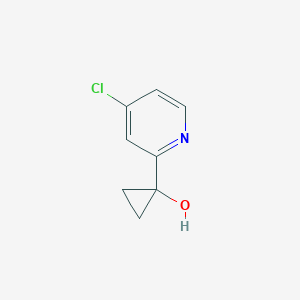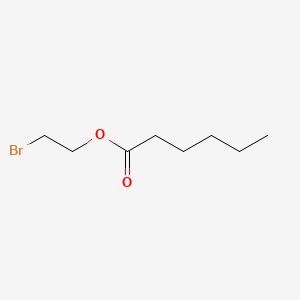
4-(1H-1,2,4-triazol-1-yl)butanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-1,2,4-triazol-1-yl)butanimidamide is a chemical compound with the molecular formula C6H11N5 It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,4-triazol-1-yl)butanimidamide typically involves the reaction of 1H-1,2,4-triazole with butanimidamide under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to a temperature range of 80-100°C to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-(1H-1,2,4-triazol-1-yl)butanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce triazole derivatives with reduced nitrogen functionalities .
Scientific Research Applications
4-(1H-1,2,4-triazol-1-yl)butanimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,4-triazol-1-yl)butanimidamide involves its interaction with specific molecular targets and pathways. For instance, in its anticancer application, the compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. The triazole ring plays a crucial role in binding to the active sites of target enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
4-(1H-1,2,4-triazol-1-yl)butanimidamide can be compared with other similar compounds, such as:
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole derivative with potential anticancer properties.
4-(1H-1,2,3-triazol-1-yl)butanimidamide: A similar compound with a different triazole ring structure, which may exhibit different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific triazole ring structure, which imparts distinct chemical and biological properties compared to other triazole derivatives .
Properties
Molecular Formula |
C6H11N5 |
|---|---|
Molecular Weight |
153.19 g/mol |
IUPAC Name |
4-(1,2,4-triazol-1-yl)butanimidamide |
InChI |
InChI=1S/C6H11N5/c7-6(8)2-1-3-11-5-9-4-10-11/h4-5H,1-3H2,(H3,7,8) |
InChI Key |
VWNNYTDRBXWNNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C=N1)CCCC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


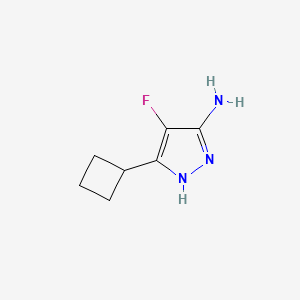
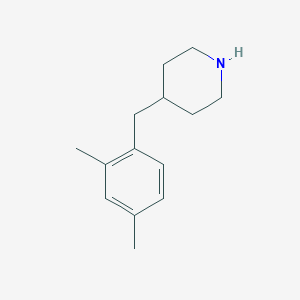
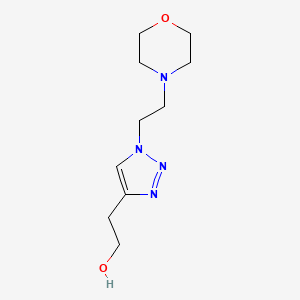
![7-Oxa-1-thia-2-azaspiro[4.4]nonane 1,1-dioxide](/img/structure/B13618829.png)

